molecular formula C11H11N3O3 B11788965 3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole

3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole

Cat. No.: B11788965
M. Wt: 233.22 g/mol
InChI Key: SYUBWZTXJYODKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-4-nitro-1H-pyrazole

InChI

InChI=1S/C11H11N3O3/c1-2-17-9-5-3-8(4-6-9)11-10(14(15)16)7-12-13-11/h3-7H,2H2,1H3,(H,12,13)

InChI Key

SYUBWZTXJYODKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxyphenylhydrazine with 4-nitroacetophenone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Sodium ethoxide or other strong bases.

    Cyclization: Acidic or basic conditions depending on the desired product.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-4-nitro-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-Ethoxyphenyl)-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole is unique due to the presence of both an ethoxy group and a nitro group, which confer distinct chemical and biological properties

Biological Activity

3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring with a 4-ethoxyphenyl group and a nitro substituent. Its molecular formula is C12H14N4O3, with a molecular weight of approximately 246.26 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Synthesis

The presence of the ethoxy group in the compound significantly influences its chemical reactivity and biological activity. The synthesis typically involves cyclization reactions, often using α,β-unsaturated ketones and hydrazine derivatives under acidic conditions. For instance, one method includes the reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in acetic acid, yielding the desired pyrazole derivative.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. The mechanism involves the interaction with specific molecular targets, such as enzymes involved in metabolic pathways, including cytochrome P450 enzymes.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating inflammatory diseases.

Case Study: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed a significant reduction in edema and inflammatory markers compared to control groups, indicating its potential therapeutic benefits.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The interactions are primarily based on hydrogen bonding and electrostatic interactions that stabilize enzyme-substrate complexes, leading to inhibition of enzymatic activity.

Comparative Analysis with Analogous Compounds

The ethoxy group enhances lipophilicity, which may improve the compound's ability to cross cell membranes and interact with intracellular targets.

Table 2: Comparison of Structural Analogues

Compound NameStructural FeatureUnique Aspect
5-(4-Methoxyphenyl)-1H-pyrazoleMethoxy group instead of ethoxyPotentially different lipophilicity
5-(4-Chlorophenyl)-1H-pyrazoleChlorine atom instead of ethoxyMay exhibit different electronic properties
5-(4-Nitrophenyl)-1H-pyrazoleNitro group instead of ethoxyEnhanced reactivity due to additional nitro group

Future Directions

Further research is warranted to explore the full potential of this compound in drug development. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects are essential for establishing its therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.